An In-Depth Technical Guide to DL-Aspartic acid-13C for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to DL-Aspartic acid-13C for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Aspartic acid-13C is a stable isotope-labeled form of the non-essential amino acid DL-aspartic acid. In this isotopologue, one or more carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This substitution imparts a greater mass to the molecule without altering its chemical properties, making it an invaluable tool in a variety of research and analytical applications. Its primary utility lies in its function as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as well as a tracer in metabolic flux analysis studies.[1][][3] This guide provides a comprehensive overview of DL-Aspartic acid-13C, its chemical structure, properties, and detailed experimental methodologies for its application.
Chemical Structure and Properties
DL-Aspartic acid is a racemic mixture of the D- and L-enantiomers of aspartic acid. The ¹³C label can be incorporated at various positions within the molecule. A common commercially available form is DL-Aspartic acid-1-¹³C, where the carbon atom of one of the carboxyl groups is substituted with ¹³C.
Caption: Chemical Structure of DL-Aspartic acid-1-¹³C
Quantitative Data Summary
The following table summarizes the key quantitative data for various isotopologues of DL-Aspartic acid-13C.
| Property | Value | Source |
| DL-Aspartic acid-1-¹³C | ||
| Molecular Formula | C₃¹³CH₇NO₄ | MedChemExpress |
| Molecular Weight | 134.10 g/mol | MedChemExpress |
| CAS Number | 137168-39-9 | MedChemExpress |
| Isotopic Purity | ≥99% | MedChemExpress |
| Chemical Purity | ≥98% | MedChemExpress |
| DL-Aspartic acid-4-¹³C | ||
| Molecular Formula | C₃¹³CH₇NO₄ | Cambridge Isotope Laboratories |
| Molecular Weight | 134.1 g/mol | Cambridge Isotope Laboratories |
| CAS Number | 68315-35-5 | Cambridge Isotope Laboratories |
| Isotopic Purity | 99% | Cambridge Isotope Laboratories |
| Chemical Purity | 98% | Cambridge Isotope Laboratories |
| L-Aspartic acid-¹³C₄ | ||
| Molecular Formula | ¹³C₄H₇NO₄ | Cambridge Isotope Laboratories |
| Molecular Weight | 137.09 g/mol | Cambridge Isotope Laboratories |
| Isotopic Purity | 97-99% | Cambridge Isotope Laboratories |
| Chemical Purity | 98% | Cambridge Isotope Laboratories |
Applications in Research and Drug Development
Stable isotope-labeled compounds like DL-Aspartic acid-13C are crucial for enhancing the accuracy and reliability of analytical measurements.[4]
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Internal Standard in Mass Spectrometry: In quantitative proteomics and metabolomics, a known amount of the ¹³C-labeled amino acid is spiked into a biological sample.[4] Since the labeled and unlabeled forms of the amino acid have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer.[4] The mass difference allows for their distinct detection. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, correcting for sample loss during preparation and variations in instrument response.[4]
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Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to investigate the flow of metabolites through biochemical pathways.[5][6] Cells are cultured in a medium containing a ¹³C-labeled substrate, such as ¹³C-glucose or a ¹³C-amino acid. The labeled atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using MS or NMR, the relative activities of different metabolic pathways can be determined.[5][6]
Experimental Protocols
1. Quantitative Analysis of Amino Acids in Biological Fluids using LC-MS/MS with DL-Aspartic acid-13C as an Internal Standard
This protocol provides a detailed methodology for the quantification of aspartic acid in a biological matrix, such as plasma or urine, using DL-Aspartic acid-13C as an internal standard.
a. Sample Preparation (Protein Precipitation) [7][8]
-
Thaw frozen biological samples (e.g., plasma, urine) on ice.
-
To a 50 µL aliquot of the sample, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.[8]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer a known volume of the clear supernatant to a new microcentrifuge tube.
-
Add a known amount of DL-Aspartic acid-13C internal standard solution. The final concentration of the internal standard should be close to the expected concentration of the endogenous analyte.
-
Vortex the mixture for 30 seconds.
-
The sample is now ready for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar analytes like amino acids.[9][10] An example is an Agilent InfinityLab Poroshell 120 HILIC-Z column.[9]
-
Mobile Phase A: 20 mM ammonium formate in water, pH 3.[9]
-
Mobile Phase B: 9:1 (v/v) acetonitrile/water with 20 mM ammonium formate.[9]
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS/MS Detection (MRM Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Aspartic Acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically on the specific instrument.
-
DL-Aspartic acid-13C (labeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically on the specific instrument. The precursor ion will be shifted by the number of ¹³C atoms.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analytes.
-
c. Data Analysis
-
Integrate the peak areas for both the unlabeled aspartic acid and the ¹³C-labeled internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using a series of standards with known concentrations of unlabeled aspartic acid and a constant concentration of the internal standard.
-
Determine the concentration of aspartic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualization of Experimental Workflow
Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.
DL-Aspartic acid-13C is a versatile and essential tool for researchers, scientists, and drug development professionals. Its application as an internal standard significantly improves the accuracy and precision of quantitative analyses, while its use as a tracer in metabolic flux studies provides deep insights into cellular metabolism. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of DL-Aspartic acid-13C in various research settings.
References
- 1. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. research.vu.nl [research.vu.nl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. agilent.com [agilent.com]
- 10. azolifesciences.com [azolifesciences.com]
